2-Ethyl-6-methoxypyridine
Overview
Description
2-Ethyl-6-methoxypyridine is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol. It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 2-methoxypyridine have been used in the synthesis of new bent-shaped luminescent mesogens . Additionally, 2-methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an ethyl group attached to the second carbon and a methoxy group attached to the sixth carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have been used in various chemical reactions. For instance, 2-methoxypyridine has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 137.18 g/mol. Additional physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and more can be found on ChemSpider .Scientific Research Applications
Thermally Induced Rearrangement
- 2-Ethyl-6-methoxypyridine analogues, such as 2-methoxypyridine, undergo rearrangement to N-methylpyridones under flash vacuum pyrolysis conditions. This process allows for structural assignments in various chemical reactions (Lister et al., 2003).
Synthesis Applications
- Methoxypyridines, including this compound derivatives, are used in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).
Geroprotective Effects
- 2-Ethyl-6-methyl-3-hydroxypyridine, a related compound, has been studied for its geroprotective effects, potentially increasing the lifespan in certain mice models (Emanuel & Obukhova, 1978).
Material Science
- Derivatives of 2-methoxypyridine have been explored for their non-linear optical (NLO) applications in materials science (Kolev et al., 2008).
Spectroscopic Analysis
- Studies have also been conducted on the vibrational and electronic spectra of this compound analogues, providing insights into their structural and electronic properties (Arjunan et al., 2011).
Cytotoxic Activity
- Some methoxypyridine derivatives exhibit promising cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Al‐Refai et al., 2019).
Chemical Synthesis
- The compound and its analogues are used in various chemical synthesis processes, revealing their versatility in organic chemistry (Yao Xing-sheng, 2007).
Properties
IUPAC Name |
2-ethyl-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIWACGFMMFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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